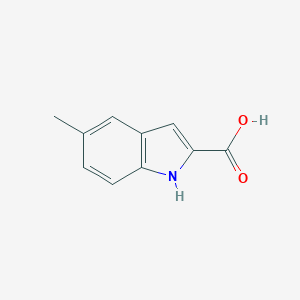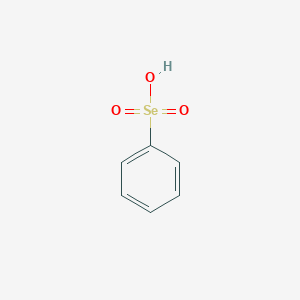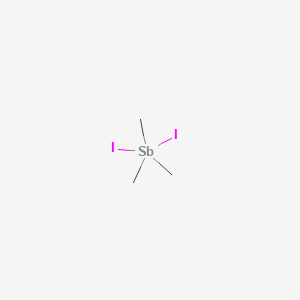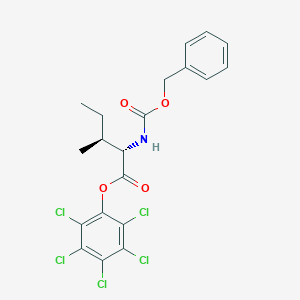
Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate (PCI) is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas of study. PCI is a derivative of isoleucine, an essential amino acid, and is synthesized using a specific method.
Wirkmechanismus
Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate works by selectively targeting cancer cells and inhibiting their growth. It does this by blocking the activity of enzymes that are involved in the synthesis of DNA, which is essential for cell division. This results in the death of cancer cells, while leaving healthy cells unharmed.
Biochemische Und Physiologische Effekte
Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate has been found to have minimal toxicity and is well-tolerated in animal models. Studies have shown that it has a high bioavailability and is rapidly absorbed into the bloodstream. Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate has also been found to have a long half-life, which makes it suitable for sustained drug delivery.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate in lab experiments is its high specificity for cancer cells. This makes it an ideal candidate for targeted drug delivery. However, the synthesis method of Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate is complex and requires specialized equipment and expertise. This can make it challenging to produce large quantities of the compound for research purposes.
Zukünftige Richtungen
There are several future directions for research on Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate. One area of interest is in the development of new prodrugs based on the structure of Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate. These prodrugs could be designed to target other types of cancer cells or to deliver other types of drugs. Another area of interest is in the use of Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate as a tool for studying the mechanisms of cancer cell growth and division. Finally, there is potential for the use of Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate in combination with other drugs or therapies to enhance their efficacy and reduce their toxicity.
Conclusion:
In conclusion, Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas of study. Its synthesis method is complex but has been optimized over the years to increase the yield and purity of the compound. Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate has been found to have minimal toxicity and is well-tolerated in animal models. Its high specificity for cancer cells makes it an ideal candidate for targeted drug delivery. There are several future directions for research on Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate, including the development of new prodrugs and the use of Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate in combination with other drugs or therapies.
Synthesemethoden
Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate is synthesized using a multi-step process that involves the protection of the amino and carboxyl groups of isoleucine, followed by the addition of the perchlorophenyl group. The final step involves the removal of the protective groups, resulting in the formation of Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate. The synthesis method of Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate has been optimized over the years to increase the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate has been found to have potential applications in various areas of scientific research. One of the main areas of interest is in the field of drug delivery. Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate has been used as a prodrug, where it is converted into the active drug molecule after administration. This approach has been found to increase the efficacy and specificity of drugs, while reducing their toxicity.
Eigenschaften
CAS-Nummer |
13673-53-5 |
|---|---|
Produktname |
Perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate |
Molekularformel |
C20H18Cl5NO4 |
Molekulargewicht |
513.6 g/mol |
IUPAC-Name |
(2,3,4,5,6-pentachlorophenyl) (2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C20H18Cl5NO4/c1-3-10(2)17(26-20(28)29-9-11-7-5-4-6-8-11)19(27)30-18-15(24)13(22)12(21)14(23)16(18)25/h4-8,10,17H,3,9H2,1-2H3,(H,26,28)/t10-,17-/m0/s1 |
InChI-Schlüssel |
PPNLLOVLDBYAFE-BTDLBPIBSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)NC(=O)OCC2=CC=CC=C2 |
SMILES |
CCC(C)C(C(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CCC(C)C(C(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)NC(=O)OCC2=CC=CC=C2 |
Andere CAS-Nummern |
13673-53-5 |
Synonyme |
perchlorophenyl N-(benzyloxycarbonyl)-L-isoleucinate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



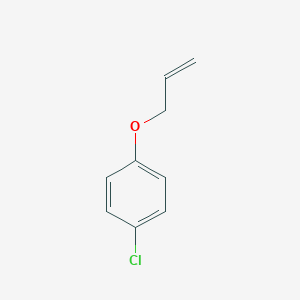
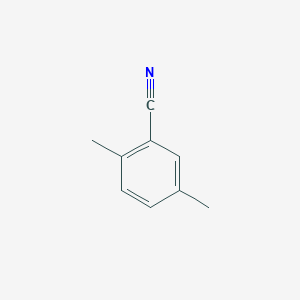
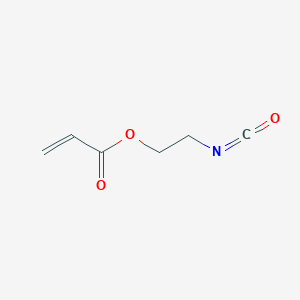

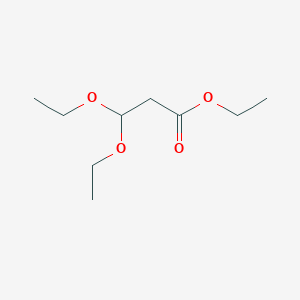

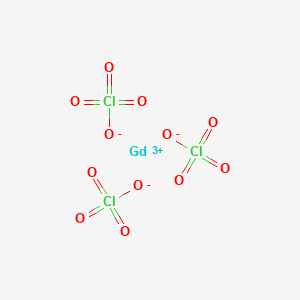
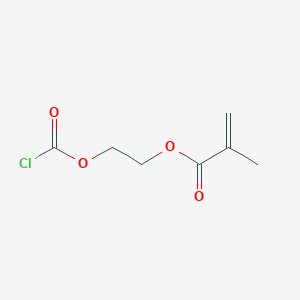
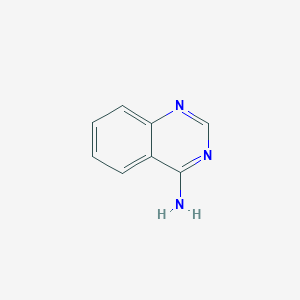
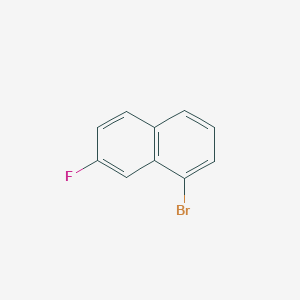
![(2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol](/img/structure/B77748.png)
